molecular formula C10H14N2O B14300299 3-(Propylamino)benzamide CAS No. 116591-62-9

3-(Propylamino)benzamide

Cat. No.: B14300299
CAS No.: 116591-62-9
M. Wt: 178.23 g/mol
InChI Key: GEIRSUJYGFAKBN-UHFFFAOYSA-N
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Description

3-(Propylamino)benzamide is a benzamide derivative characterized by a propylamino (-NHCH2CH2CH3) substituent at the third position of the benzene ring. This compound belongs to a broader class of benzamide-based molecules, which are frequently studied for their biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs) . The propylamino group may confer distinct physicochemical properties, such as increased lipophilicity or altered binding affinity, compared to simpler substituents like amino or methoxy groups .

Properties

CAS No.

116591-62-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(propylamino)benzamide

InChI

InChI=1S/C10H14N2O/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13)

InChI Key

GEIRSUJYGFAKBN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylamino)benzamide typically involves the reaction of benzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Benzoyl Chloride and Propylamine Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions, room temperature

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Solvent medium, room temperature

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(Propylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Propylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The benzamide scaffold is common among PARP inhibitors, but substituent variations critically influence biological activity and specificity. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Primary Function
3-(Propylamino)benzamide -NHCH2CH2CH3 at C3 C10H14N2O 178.23 Potential PARP inhibition (inferred)
3-Aminobenzamide (3-AB) -NH2 at C3 C7H8N2O 136.15 PARP inhibition, enhances drought resistance in plants
Benzamide (BA) No substituent C7H7NO 121.14 PARP inhibition, non-specific effects at high doses
3-Methoxybenzamide (MBA) -OCH3 at C3 C8H9NO2 151.16 Inhibits ADP-ribosyltransferases, blocks DNA repair
4-(3-Chloropropanamido)benzamide -ClCH2CH2CONH- at C4 C10H11ClN2O2 226.66 Undocumented in provided evidence

Functional Differences and Research Findings

  • 3-AB vs. BA: Both inhibit PARP activity in Arabidopsis, improving drought tolerance. However, 3-AB exhibits stronger specificity, while BA requires higher concentrations and may induce non-target effects .
  • MBA: In C3H10T1/2 cells, MBA (1 mM) inhibits poly(ADP-ribose) synthesis by 82%, delaying DNA synthesis recovery post-DNA damage. This contrasts with non-inhibitory analogs like 3-methoxybenzoate .
  • highlights its use in synthesizing novel pyrimidine derivatives, suggesting utility in medicinal chemistry .
  • Specificity Concerns: 3-AB and BA at high doses disrupt glucose metabolism and RNA/protein synthesis, limiting their experimental utility . Bulkier substituents (e.g., propylamino) might mitigate off-target effects by improving target binding precision.

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